molecular formula C23H22N6O3 B2369306 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1207018-65-2

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2369306
CAS No.: 1207018-65-2
M. Wt: 430.468
InChI Key: MGUWUIGHLYWDIL-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A study described the synthesis of heteroarylindoles, showing moderate to high anticancer activity, similar to the chemical structure of the compound (Abdelhamid et al., 2016).

Antiviral Activity

  • Research on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives revealed significant antiviral activity against herpes simplex virus type-1 (Tantawy et al., 2012).

Antibacterial and Antimicrobial Effects

  • A study involving the synthesis of heterocycles incorporating antipyrine moiety demonstrated notable antibacterial activity (Bondock et al., 2008).
  • Another research on N-ethyl-3-indolyl heterocycles indicated promising antimicrobial activity, highlighting the compound's potential in this area (El-Sayed et al., 2016).

Antitubercular Properties

  • A library of dihydropyrimidines, structurally similar to the compound , showed significant in vitro antitubercular activity (Trivedi et al., 2010).

Anti-Inflammatory and Analgesic Effects

  • Synthesis and evaluation of novel heterocycles as anti-inflammatory agents were reported, which aligns with the properties of the compound being discussed (Sunder & Maleraju, 2013).
  • A study on indole-appended heterocycles showed potent anti-inflammatory, analgesic, and CNS depressant activities (Somappa et al., 2015).

Properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-12(2)17-10-20(30)27-23(25-17)29-19(9-18(28-29)13-7-8-13)26-22(32)21(31)15-11-24-16-6-4-3-5-14(15)16/h3-6,9-13,24H,7-8H2,1-2H3,(H,26,32)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWUIGHLYWDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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